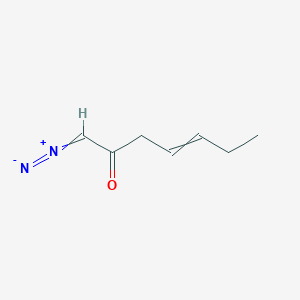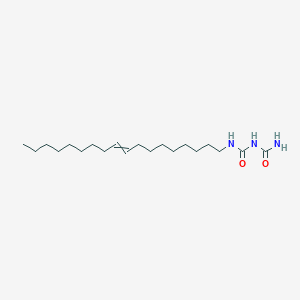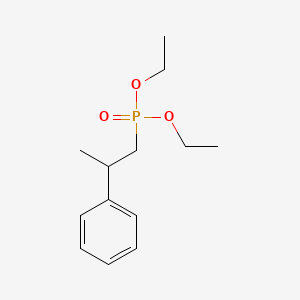
Phosphonic acid, (2-phenylpropyl)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (2-phenylpropyl)-, diethyl ester is an organophosphorus compound characterized by the presence of a stable carbon-phosphorus (C-P) bond. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields such as agriculture, medicine, and industry .
Preparation Methods
The synthesis of phosphonic acid, (2-phenylpropyl)-, diethyl ester typically involves the esterification of phosphonic acids. One common method is the selective esterification using alkyl orthoesters like triethyl orthoacetate. The reaction conditions, including temperature, play a crucial role in determining the yield and selectivity of the product. At lower temperatures (around 30°C), monoesters are formed, while higher temperatures favor the formation of diesters . Industrial production methods often scale up these laboratory procedures, ensuring high selectivity and yield without significant loss of efficiency.
Chemical Reactions Analysis
Phosphonic acid, (2-phenylpropyl)-, diethyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. Hydrolysis can occur under both acidic and basic conditions, leading to the formation of phosphonic acids and alcohols . Common reagents used in these reactions include hydrochloric acid for acidic hydrolysis and sodium hydroxide for basic hydrolysis. The major products formed from these reactions are phosphonic acids and corresponding alcohols .
Scientific Research Applications
Phosphonic acid, (2-phenylpropyl)-, diethyl ester has numerous applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of various organophosphorus compounds. In biology and medicine, phosphonates are known for their antibacterial and antiviral properties. They are used in the development of drugs for treating bacterial infections and viral diseases . Additionally, phosphonates are employed in the industry as corrosion inhibitors, flame retardants, and chelating agents .
Mechanism of Action
The mechanism of action of phosphonic acid, (2-phenylpropyl)-, diethyl ester involves its interaction with molecular targets through the stable C-P bond. This bond allows the compound to act as a ligand, binding to metal ions and other molecules. The pathways involved in its action include inhibition of enzyme activity and disruption of microbial cell walls, leading to antibacterial effects .
Comparison with Similar Compounds
Phosphonic acid, (2-phenylpropyl)-, diethyl ester can be compared with other similar compounds such as phosphinic acids and phosphonates. While phosphinic acids contain a P-H bond, phosphonates like this compound have a P-C bond, which provides greater stability and versatility in chemical reactions . Other similar compounds include acyclic nucleoside phosphonates like cidofovir and tenofovir, which are used in antiviral therapies .
Properties
CAS No. |
153968-18-4 |
|---|---|
Molecular Formula |
C13H21O3P |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
1-diethoxyphosphorylpropan-2-ylbenzene |
InChI |
InChI=1S/C13H21O3P/c1-4-15-17(14,16-5-2)11-12(3)13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3 |
InChI Key |
DGNVNRBCJGRDMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC(C)C1=CC=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one](/img/structure/B12544110.png)
![3,3',7,7'-Tetra(phenanthren-9-yl)-5,5'-spirobi[dibenzo[b,d]silole]](/img/structure/B12544113.png)


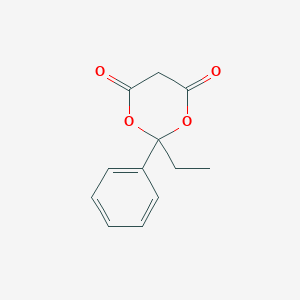
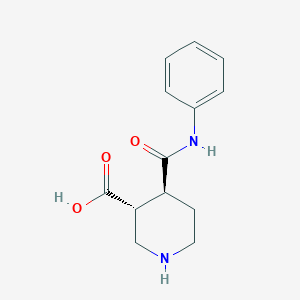

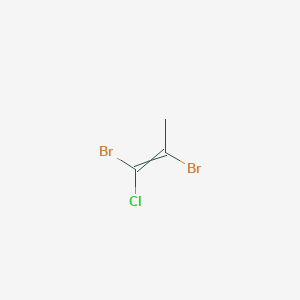
![1H,3H-Thieno[3,4-c]thiophen-1-one](/img/structure/B12544152.png)
![3-[(3R,4R)-3,4-dimethyl-1-(3-phenylpropyl)piperidin-4-yl]benzamide](/img/structure/B12544155.png)
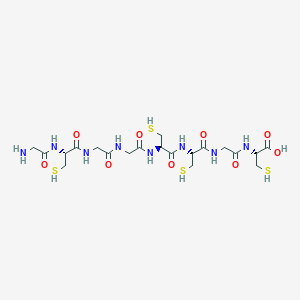
![2-Butyl-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl]furan](/img/structure/B12544162.png)
